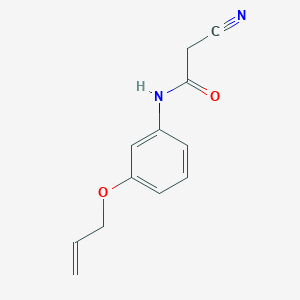![molecular formula C47H42F6FeOP2 B15231420 (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and phosphine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol typically involves multiple steps The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its oxidation state.
Substitution: The phosphine ligands can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferrocenium salts, while substitution reactions can produce various phosphine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity in various reactions, such as hydrogenation and cross-coupling.
Biology
In biological research, the compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms. It can also be used in the design of metal-based drugs.
Medicine
In medicine, the compound’s potential as a drug delivery agent is being explored. Its ability to form stable complexes with metals can be utilized to deliver metal-based drugs to specific targets in the body.
Industry
In industry, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, such as in the design of molecular switches and sensors.
作用機序
The mechanism of action of (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol involves its ability to form stable complexes with transition metals. These complexes can participate in various catalytic cycles, enhancing the efficiency of chemical reactions. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps.
類似化合物との比較
Similar Compounds
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-diphenylphosphinophenyl]methanol
- (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-methylphenyl)phosphinophenyl]methanol
Uniqueness
Compared to similar compounds, (1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol is unique due to the presence of trifluoromethyl groups. These groups enhance the compound’s electron-withdrawing properties, making it more effective in stabilizing transition metal complexes. This unique feature contributes to its superior performance in catalytic applications.
特性
分子式 |
C47H42F6FeOP2 |
|---|---|
分子量 |
854.6 g/mol |
InChI |
InChI=1S/C42H32F6OP2.C5H10.Fe/c1-26-20-27(2)23-34(22-26)51(35-24-28(3)21-29(4)25-35)39-11-7-9-37(39)40(49)36-8-5-6-10-38(36)50(32-16-12-30(13-17-32)41(43,44)45)33-18-14-31(15-19-33)42(46,47)48;1-2-4-5-3-1;/h5-6,8,10,12-25,40,49H,1-4H3;1-5H2;/t40-;;/m1../s1 |
InChIキー |
CZASGMHVSZFEDG-AGYFHCNHSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3[C@@H](C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
正規SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C]3[C][C][C][C]3C(C4=CC=CC=C4P(C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)O)C.C1CCCC1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


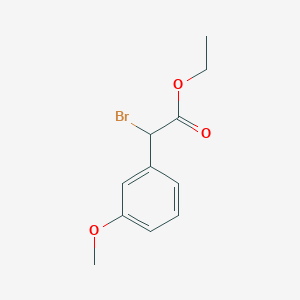


![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)
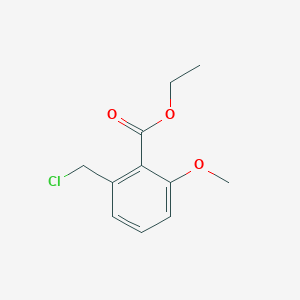

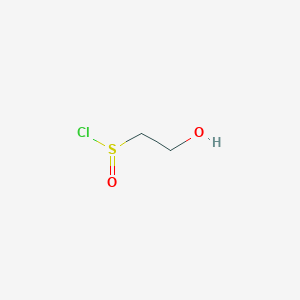
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
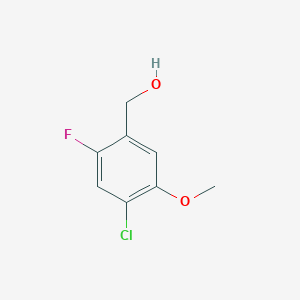


![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)

